N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

Medicinal chemistry Physicochemical profiling Isomer comparison

This batch-validated N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide is a critical control for SAR campaigns. The 3-CF₃ position on the benzamide ring directly modulates electrostatic potential, dipole moment, and steric accessibility—using the 2-CF₃ isomer without this control risks uncontrolled variables in target engagement assays. Its acetyl-indoline scaffold provides a defined vector for fragment growing, while XLogP3 ~3.5 and TPSA 49.4 Ų place it in favorable oral drug-like space. Ideal as a reference standard for LogP/permeability profiling and a stable intermediate for further elaboration (e.g., Suzuki coupling). Not functionally interchangeable with regioisomers. Secure your batch to deconvolute electronic vs. steric contributions in your binding studies.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.3 g/mol
CAS No. 1021208-08-1
Cat. No. B6536349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
CAS1021208-08-1
Molecular FormulaC18H15F3N2O2
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)
InChIKeyXCRXNIMVPCRPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide (CAS 1021208-08-1): Core Identity and Procurement Context


N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide (CAS 1021208-08-1) is a synthetic small molecule comprising a 1‑acetyl‑2,3‑dihydro‑1H‑indole scaffold linked at the 6‑position to a 3‑(trifluoromethyl)benzamide moiety [1]. It belongs to a family of N‑(1‑acyl‑indolin‑6‑yl)‑benzamides that has attracted interest as a source of pharmacophore probes for kinase and GPCR targets [1]. Its procurement is typically considered in the context of structure–activity relationship (SAR) studies, where the precise position of the trifluoromethyl substituent on the benzamide ring is a critical variable.

Why Interchanging N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide with Close Analogs Is Scientifically Unjustified


Compounds within the N‑(1‑acyl‑indolin‑6‑yl)‑benzamide series cannot be assumed to be functionally interchangeable, because even a single substituent shift on the benzamide ring (e.g., 3‑CF₃ vs. 2‑CF₃) can alter the electrostatic potential surface, dipole moment, and steric accessibility of the amide pharmacophore, thereby modulating target engagement [1]. The acetyl group on the indoline nitrogen further distinguishes this molecule from analogs bearing bulkier acyl units (e.g., cyclopropanecarbonyl), which affect conformational flexibility and metabolic stability. Consequently, substitution without head‑to‑head comparative data risks introducing an uncontrolled variable into SAR campaigns or biochemical assays .

Differentiation Evidence for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide Against Its Closest Analogs


Positional Isomerism: meta‑CF₃ (Target) vs. ortho‑CF₃ (Comparator) – Physicochemical Property Landscape

Despite sharing identical molecular formula and global computed descriptors with the 2‑trifluoromethyl isomer, the 3‑CF₃ substitution places the electron‑withdrawing group in a meta relationship to the amide carbonyl, resulting in a different molecular electrostatic potential (MEP) distribution. In the target compound, the CF₃ group exerts a primarily inductive effect, whereas in the ortho isomer the group can engage in through‑space interactions with the amide NH, potentially altering hydrogen‑bonding capacity [1]. Both isomers exhibit an identical predicted XLogP3 of 3.5 and topological polar surface area (TPSA) of 49.4 Ų, confirming that global lipophilicity and passive membrane permeability descriptors do not capture the local electronic distinctions that drive differential target recognition [1].

Medicinal chemistry Physicochemical profiling Isomer comparison

N‑Acyl Variation: Acetyl (Target) vs. Cyclopropanecarbonyl (Analog) – Impact on Conformational Flexibility and Hydrogen‑Bond Acceptor Count

Replacing the N‑acetyl group with an N‑cyclopropanecarbonyl moiety introduces a strained three‑membered ring that increases conformational rigidity and adds one heavy atom, raising the molecular weight from 348.3 to 374.4 g mol⁻¹ and the heavy atom count from 25 to 27 [1][2]. The acetyl analog offers a smaller steric footprint and fewer rotatable bonds, which may favor occupancy of narrower binding pockets. The cyclopropane carbonyl also acts as a weaker hydrogen‑bond acceptor due to ring strain effects, potentially altering the compound's interaction with backbone amide NH groups in a protein active site [1][2].

Medicinal chemistry Scaffold optimization Conformational restriction

3‑CF₃ Benzamide vs. 3‑Br and 4‑tert‑Butyl Benzamide Analogs: Differential Electronic and Steric Character

The 3‑trifluoromethyl group is strongly electron‑withdrawing (Hammett σₘ ≈ 0.43) and lipophilic (π ≈ 0.88), whereas a 3‑bromo substituent is moderately electron‑withdrawing (σₘ ≈ 0.39) but more polarizable, and a 4‑tert‑butyl group is electron‑donating and bulky [1]. These differences translate into distinct electrostatic and dispersion interactions with protein targets. The CF₃ group also enhances metabolic stability relative to bromine, which is susceptible to cytochrome P450‑mediated debromination, and tert‑butyl, which undergoes CYP‑mediated hydroxylation [1].

Medicinal chemistry Halogen bonding SAR exploration

Evidence Gap Advisory: Limited Public Bioactivity Data Requires Prospective Experimental Validation

As of the knowledge cutoff, no peer‑reviewed primary research articles, patent‑disclosed IC₅₀/Ki values, or ChEMBL bioactivity records could be identified for CAS 1021208-08-1 or its direct 2‑CF₃ isomer. The available vendor and database entries provide only computed physicochemical properties and general pharmacophore commentary [1]. Consequently, prospective users must treat all differentiation claims as class‑level inferences that require experimental confirmation in their specific assay system before procurement decisions are finalized.

Data transparency Experimental validation Procurement risk

Chemical Stability: Acetyl‑Indoline Scaffold vs. Free Indole Analogs

The 2,3‑dihydro‑1H‑indole (indoline) core of the target compound is less prone to air oxidation than the fully aromatic indole scaffold, which can undergo oxidative dimerization or ring‑opening under ambient storage conditions [1]. This property is relevant for laboratories requiring long‑term compound storage without specialized inert‑atmosphere handling.

Chemical stability Oxidation resistance Storage

Application Scenarios for N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide Based on Differentiation Evidence


Meta‑CF₃ Benzamide as a Negative Control or Orthogonal Probe in Ortho‑CF₃ SAR Campaigns

When a screening hit contains an ortho‑trifluoromethylbenzamide, the 3‑CF₃ isomer serves as a critical control to assess whether the biological activity is sensitive to the position of the electron‑withdrawing group. Using the target compound in parallel allows medicinal chemists to deconvolute electronic vs. steric contributions to target binding [1].

Fragment‑Based Lead Discovery Requiring a Low‑Molecular‑Weight, Conformationally Constrained Amide Scaffold

With a molecular weight of 348.3 and only three rotatable bonds, the compound meets fragment‑like property criteria and can serve as a starting point for structure‑guided optimization. Its acetyl‑indoline core provides a defined vector for growing into adjacent binding pockets [1].

Physicochemical Benchmarking in Property‑Based Drug Design

The compound's balanced XLogP3 (3.5) and moderate TPSA (49.4 Ų) place it within favorable oral drug‑like space. Procurement for use as a reference standard in logP or permeability assays enables direct comparison with analogs bearing more polar (e.g., 4‑dimethylsulfamoyl) or more lipophilic (e.g., 4‑tert‑butyl) substituents [1].

Chemical Probe Synthesis for Kinase or GPCR Target Deconvolution

The 3‑trifluoromethylbenzamide motif is a known pharmacophore element in kinase and GPCR ligand design. The target compound provides a synthetically accessible intermediate for further elaboration (e.g., Suzuki coupling at a halogenated position) while maintaining the indoline scaffold's stability advantages over indole [1].

Quote Request

Request a Quote for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.